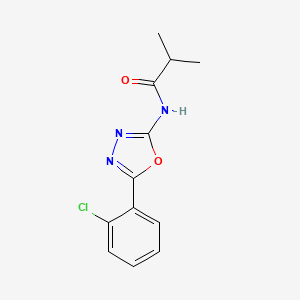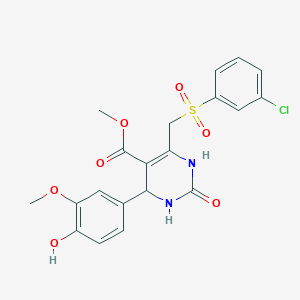
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26N6O6 and its molecular weight is 458.475. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Affinity and Psychotropic Potential
Research indicates that certain derivatives of purine-2,6-dione, including structures similar to the specified compound, have been studied for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds have potential psychotropic activity, displaying anxiolytic and antidepressant properties in vivo models (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
Studies have also explored the cardiovascular activity of similar compounds. For instance, certain 8-alkylamino substituted derivatives demonstrated significant prophylactic antiarrhythmic activity and hypotensive effects (Chłoń-Rzepa et al., 2004).
Analgesic Properties
Further research includes the exploration of analgesic properties in similar purine-2,6-dione derivatives. These compounds have shown significant analgesic activity in vivo, indicating their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 3-methyl-1H-purine-2,6(3H,7H)-dione and 2-(4-nitrophenoxy)propan-1-ol. The second intermediate is 8-(4-methylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 3-methyl-1H-purine-2,6(3H,7H)-dione and 4-methylpiperidine. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "3-methyl-1H-purine-2,6(3H,7H)-dione", "2-(4-nitrophenoxy)propan-1-ol", "4-methylpiperidine", "coupling reagents (e.g. EDC, HOBt, DIPEA)" ], "Reaction": [ "Synthesis of 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione:", "- 3-methyl-1H-purine-2,6(3H,7H)-dione is dissolved in a suitable solvent (e.g. DMF, DMSO)", "- 2-(4-nitrophenoxy)propan-1-ol is added to the reaction mixture", "- The reaction mixture is heated to reflux for several hours", "- The solvent is removed under reduced pressure and the crude product is purified by column chromatography", "Synthesis of 8-(4-methylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione:", "- 3-methyl-1H-purine-2,6(3H,7H)-dione is dissolved in a suitable solvent (e.g. DMF, DMSO)", "- 4-methylpiperidine is added to the reaction mixture", "- The reaction mixture is heated to reflux for several hours", "- The solvent is removed under reduced pressure and the crude product is purified by column chromatography", "Coupling of the two intermediates:", "- 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and 8-(4-methylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione are dissolved in a suitable solvent (e.g. DMF, DMSO)", "- Coupling reagents (e.g. EDC, HOBt, DIPEA) are added to the reaction mixture", "- The reaction mixture is stirred at room temperature for several hours", "- The solvent is removed under reduced pressure and the crude product is purified by column chromatography" ] } | |
Numéro CAS |
941964-77-8 |
Nom du produit |
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione |
Formule moléculaire |
C21H26N6O6 |
Poids moléculaire |
458.475 |
Nom IUPAC |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C21H26N6O6/c1-13-7-9-25(10-8-13)20-22-18-17(19(29)23-21(30)24(18)2)26(20)11-15(28)12-33-16-5-3-14(4-6-16)27(31)32/h3-6,13,15,28H,7-12H2,1-2H3,(H,23,29,30) |
Clé InChI |
KQMSJPDYXYZZAQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)[N+](=O)[O-])O)C(=O)NC(=O)N3C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2916929.png)
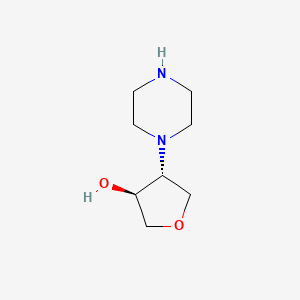
![N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B2916934.png)

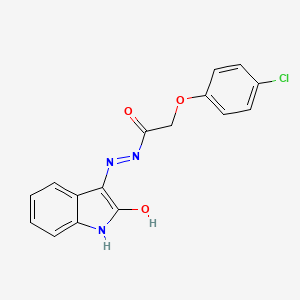
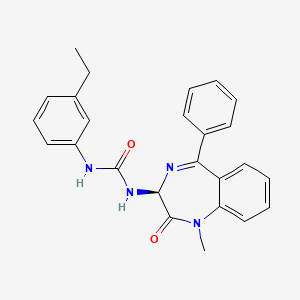
![6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2916942.png)
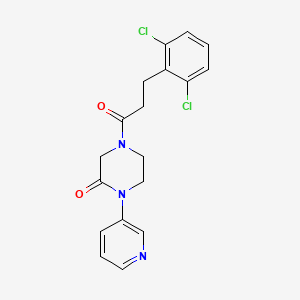
![methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2916945.png)
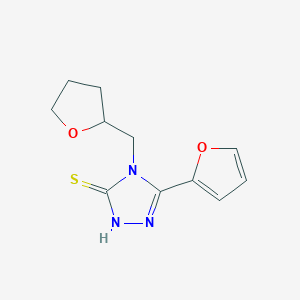
![2-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2916947.png)
![2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2916948.png)
